Buprenorphine N-Oxide as a Validated Analytical Reference Standard: Quantitative LC-MS/MS Performance Data
In a fully validated LC-MS/MS method for simultaneous quantification of buprenorphine and its metabolites in human plasma and breastmilk, buprenorphine N-oxide was included as a target analyte alongside naloxone-N-oxide, demonstrating method suitability for regulatory bioanalysis. The assay achieved a lower limit of quantification (LLOQ) of 0.1–2 μg/L across analytes, with upper limits of linearity ranging from 20–100 μg/L. Bias and imprecision remained <±16% for all analytes including the N-oxide species. Matrix effects ranged from −57.9% to +11.2% in plasma and −84.6% to +29.3% in breastmilk. All analytes demonstrated stability within ±20% change from baseline under multiple stress conditions including 24 hours at room temperature, 72 hours at 4°C, three freeze-thaw cycles at −20°C, and 72 hours in the autosampler at 4°C [1]. This comprehensive validation establishes buprenorphine N-oxide as a quantifiable marker in complex biological matrices, directly supporting its utility in pharmacokinetic studies and therapeutic drug monitoring applications where alternative buprenorphine metabolites such as norbuprenorphine or buprenorphine-glucuronide are also measured .
| Evidence Dimension | Analytical method validation parameters (LLOQ, imprecision, matrix effects, stability) |
|---|---|
| Target Compound Data | Included in validated LC-MS/MS panel; LLOQ 0.1–2 μg/L; bias and imprecision <±16%; stable within ±20% change under tested conditions |
| Comparator Or Baseline | Other buprenorphine metabolites (norbuprenorphine, buprenorphine-glucuronide, norbuprenorphine-glucuronide) and naloxone-N-oxide measured simultaneously in the same validated assay |
| Quantified Difference | No direct pairwise quantitative comparison reported; class-level performance equivalence established through shared validation parameters |
| Conditions | 100 μL human plasma and breastmilk; protein precipitation followed by solid-phase extraction; LC-MS/MS with electrospray ionization |
Why This Matters
Procurement of buprenorphine N-oxide reference standard is essential for laboratories implementing validated LC-MS/MS methods that require this specific analyte for accurate quantification in regulatory bioanalysis and pharmacokinetic studies.
- [1] Swortwood MJ, Scheidweiler KB, Barnes AJ, Jansson LM, Huestis MA. Simultaneous quantification of buprenorphine, naloxone and phase I and II metabolites in plasma and breastmilk by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. 2016;1446:70-77. doi:10.1016/j.chroma.2016.03.078. View Source
